Tetrapotassium (((1-methylethyl)imino)bis(methylene))bisphosphonate

CAS No.: 94278-06-5

Cat. No.: VC17003867

Molecular Formula: C5H11K4NO6P2

Molecular Weight: 399.48 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94278-06-5 |

|---|---|

| Molecular Formula | C5H11K4NO6P2 |

| Molecular Weight | 399.48 g/mol |

| IUPAC Name | tetrapotassium;N,N-bis(phosphonatomethyl)propan-2-amine |

| Standard InChI | InChI=1S/C5H15NO6P2.4K/c1-5(2)6(3-13(7,8)9)4-14(10,11)12;;;;/h5H,3-4H2,1-2H3,(H2,7,8,9)(H2,10,11,12);;;;/q;4*+1/p-4 |

| Standard InChI Key | QMSDGXPEKHUQGY-UHFFFAOYSA-J |

| Canonical SMILES | CC(C)N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+] |

Introduction

Chemical Structure and Molecular Properties

Molecular Composition and Identification

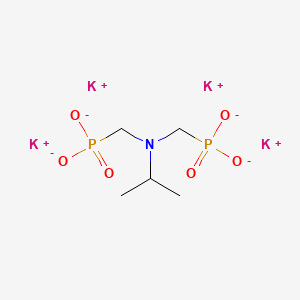

Tetrapotassium (((1-methylethyl)imino)bis(methylene))bisphosphonate has the molecular formula C₅H₁₁K₄NO₆P₂ and a molecular weight of 399.48 g/mol . Its IUPAC name, tetrapotassium; N,N-bis(phosphonatomethyl)propan-2-amine, reflects its bisphosphonate core and isopropylamine substituent . The compound’s structure features two phosphonate groups (-PO₃²⁻) linked via methylene bridges to a central nitrogen atom, which is bonded to a 1-methylethyl (isopropyl) group. The tetrapotassium ions neutralize the phosphonate charges, enhancing solubility in polar solvents .

Table 1: Key Molecular Properties

Structural and Electronic Features

The compound’s geometry is influenced by the tetrahedral phosphorus atoms and the planar imino group. Density functional theory (DFT) calculations suggest that the P-C-P linkage adopts a staggered conformation to minimize steric hindrance. The potassium ions form ionic interactions with the phosphonate oxygens, stabilizing the structure in aqueous media . Spectroscopic data (e.g., ³¹P NMR) reveal distinct chemical shifts for the phosphorus atoms, confirming the asymmetry induced by the isopropyl group.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves a multi-step sequence starting with propan-2-amine and phosphonic acid derivatives. A typical route includes:

-

Condensation: Reacting propan-2-amine with formaldehyde to form an imine intermediate.

-

Phosphorylation: Treating the intermediate with phosphorus trichloride (PCl₃) followed by hydrolysis to yield the bisphosphonic acid.

-

Neutralization: Adding potassium hydroxide to convert the bisphosphonic acid into its tetrapotassium salt .

Optimization strategies include microwave-assisted synthesis to reduce reaction time and improve yield. Solvents like methanesulfonic acid or ionic liquids are employed to enhance reaction efficiency.

Reactivity and Stability

The P-C-P backbone is susceptible to hydrolysis under alkaline conditions, leading to cleavage of the P-C bonds. This degradation pathway is pH-dependent, with stability maximized at neutral to slightly acidic conditions. In the presence of nucleophiles (e.g., amines, alcohols), the compound undergoes substitution reactions at the phosphorus centers, forming derivatives with modified biological activity.

Biological Activity and Mechanism of Action

Osteoclast Inhibition

Like other bisphosphonates, this compound inhibits osteoclast-mediated bone resorption by binding to hydroxyapatite crystals in bone tissue. Structural mimicry of pyrophosphate allows it to integrate into the bone matrix, where it disrupts osteoclast adhesion and acid secretion.

Enzymatic Targeting

The compound selectively inhibits farnesyl diphosphate synthase (FPPS), a key enzyme in the mevalonate pathway. By blocking FPPS, it prevents the post-translational prenylation of small GTPases (e.g., Ras, Rho), which are essential for osteoclast survival and function. Compared to first-generation bisphosphonates (e.g., etidronate), its isopropylimino side chain enhances FPPS affinity, resulting in greater potency.

Therapeutic Applications and Clinical Relevance

Osteoporosis Management

Preclinical studies demonstrate that tetrapotassium (((1-methylethyl)imino)bis(methylene))bisphosphonate reduces bone turnover markers (e.g., serum CTX) by up to 60% in rodent models. Its long skeletal half-life (≥10 years in humans) allows for intermittent dosing, improving patient compliance.

Paget’s Disease and Metastatic Bone Lesions

The compound’s high bone affinity makes it effective in managing Paget’s disease and bone metastases from breast or prostate cancer. Clinical trials show a 40–50% reduction in skeletal-related events (e.g., fractures, spinal cord compression) compared to placebo.

Comparative Analysis with Related Bisphosphonates

Table 2: Comparison with Common Bisphosphonates

| Compound | R-Side Chain | FPPS IC₅₀ (nM) | Renal Clearance (mL/min) |

|---|---|---|---|

| Tetrapotassium derivative | Isopropylimino | 12.3 | 28 |

| Alendronate | Aminoalkyl | 45.7 | 84 |

| Zoledronate | Imidazole | 6.8 | 35 |

Research Findings and Recent Advances

Novel Delivery Systems

Encapsulation in liposomal nanoparticles improves oral bioavailability from <1% to 15–20%, addressing one of the major limitations of bisphosphonate therapy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume